2-Hydroxy-4-(2-methylphenyl)benzoic acid

Lipophilicity Drug design Permeability

2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid (CAS 1261937‑59‑0) is a 4‑aryl‑substituted salicylic acid derivative that combines a phenolic‑hydroxyl and a carboxylic‑acid function on a biphenyl‑like scaffold. The molecule comprises a 2‑methylphenyl (o‑tolyl) substituent at the 4‑position of the salicylic acid core [REFS‑1].

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 1261937-59-0
Cat. No. B6395887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(2-methylphenyl)benzoic acid
CAS1261937-59-0
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
InChIKeyQUXBELZSRBGRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid: Structural Identity, Physicochemical Profile, and Procurement Baseline


2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid (CAS 1261937‑59‑0) is a 4‑aryl‑substituted salicylic acid derivative that combines a phenolic‑hydroxyl and a carboxylic‑acid function on a biphenyl‑like scaffold. The molecule comprises a 2‑methylphenyl (o‑tolyl) substituent at the 4‑position of the salicylic acid core [REFS‑1]. It is classified as a hydroxy‑monocarboxylic acid and is manufactured as a reference‑standard building block for medicinal chemistry, chemical biology, and materials research. Computed physicochemical descriptors (XLogP3 = 4.6, Topological Polar Surface Area = 57.5 Ų, Molecular Weight = 228.24 g mol⁻¹, Hydrogen Bond Donors = 2, Hydrogen Bond Acceptors = 3, Rotatable Bonds = 2) position it in a distinct lipophilicity and size range relative to simpler salicylic acid analogs [REFS‑1].

Why 2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid Cannot Be Swapped with Generic 4‑Aryl Salicylic Acids in Research and Development


Salicylic acid and its simple 4‑alkyl derivatives cannot reproduce the conformational, electronic, and steric effects that the o‑tolyl substituent introduces. The 2‑methyl group restricts rotation around the biaryl bond, creating a defined dihedral angle that influences both π‑stacking interactions and the accessibility of the 2‑OH and CO₂H groups for hydrogen bonding [REFS‑1]. Moreover, the isomeric shift of the 2‑methylphenyl group from the 4‑ to the 5‑position generates a regioisomer (2‑hydroxy‑5‑(2‑methylphenyl)benzoic acid) with a different spatial orientation of the hydrophobic appendage and altered hydrogen‑bonding topology [REFS‑2]. Such differences make it impossible to predict binding affinities, crystal packing, or reactivity solely from parent salicylic acid data, and they can lead to significant deviations in potency, selectivity, and physicochemical properties when surrogate building blocks are used [REFS‑1][REFS‑2].

Quantitative Comparator Evidence for 2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid versus 4‑Methyl‑, 4‑Phenyl‑, and 5‑Regioisomeric Analogs


Lipophilicity Differentiation: XLogP3 Shift of +2.3 Units Relative to Salicylic Acid

2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid exhibits an XLogP3 value of 4.6, which is 2.3 log units higher than that of salicylic acid (XLogP3 = 2.3) [REFS‑1][REFS‑2]. This increase arises from the addition of the 2‑methylphenyl ring and is 0.8 units above the XLogP3 of 4‑phenylsalicylic acid (3.8) [REFS‑3]. The higher logP indicates a substantially greater partition into lipid phases, which can affect membrane permeability, protein binding, and metabolic stability.

Lipophilicity Drug design Permeability

Molecular Size and Rotatable Bond Differentiation: The Importance of Biaryl Flexibility

The target compound has a molecular weight of 228.24 g mol⁻¹ and two rotatable bonds (the biaryl linkage and the carboxylic acid group) [REFS‑1]. In contrast, salicylic acid (MW = 138.12 g mol⁻¹) has only one rotatable bond, and 4‑methylsalicylic acid (MW = 152.15 g mol⁻¹) also has one rotatable bond [REFS‑2][REFS‑3]. The additional rotatable bond and the larger molecular volume of the target compound enable a broader conformational space that can be exploited in structure‑based drug design, potentially reaching into hydrophobic pockets that are inaccessible to the smaller, more rigid analogs.

Molecular weight Rotatable bonds Conformational flexibility

Regioisomeric Differentiation: 4‑ vs. 5‑(2‑Methylphenyl) Substitution Alters Hydrogen‑Bonding Topology

The 4‑(2‑methylphenyl) isomer (target compound) positions the o‑tolyl group para to the carboxylic acid and meta to the phenolic hydroxyl, enabling the carboxyl and hydroxyl groups to engage in intramolecular hydrogen bonding that is less perturbed by the aryl substituent. In the 5‑regioisomer (2‑hydroxy‑5‑(2‑methylphenyl)benzoic acid), the o‑tolyl group is meta to the carboxyl and para to the hydroxyl, which disrupts the typical salicylic acid intramolecular H‑bond pattern and alters the acidity of both functional groups [REFS‑1]. This topological difference can modulate metal‑chelation behavior, crystal packing, and target‑binding geometry.

Regioisomerism Hydrogen bonding Crystal engineering

Hydrogen‑Bond Donor/Acceptor Count Identical Across Analogs, but Steric Accessibility is Different

The target compound and its 4‑methyl, 4‑phenyl, and 5‑(2‑methylphenyl) analogs all share a hydrogen‑bond donor count of 2 and an acceptor count of 3 [REFS‑1]. However, the o‑methyl group of the 2‑methylphenyl substituent creates a steric shield adjacent to the biaryl axis, which reduces the solvent‑accessible surface area of the phenolic oxygen by approximately 15–20 % compared to the unsubstituted 4‑phenyl analog (estimated from Connolly surface models) [REFS‑2]. This steric modulation can be exploited to lower the metabolic susceptibility of the hydroxyl group (e.g., to glucuronidation) without eliminating the H‑bond donor capacity.

Hydrogen bonding Steric accessibility Scaffold optimization

Topological Polar Surface Area (TPSA) Maintained at 57.5 Ų, Supporting Consistent Oral Bioavailability Predictions

Despite the large increase in molecular weight and lipophilicity, the TPSA of 2‑hydroxy‑4‑(2‑methylphenyl)benzoic acid remains at 57.5 Ų, which is identical to that of salicylic acid and 4‑methylsalicylic acid [REFS‑1][REFS‑2]. TPSA values below 140 Ų are associated with good oral bioavailability, and the preservation of the same TPSA as the parent salicylic acid while adding significant hydrophobic bulk is a notable physicochemical advantage. It suggests that the compound can explore hydrophobic target pockets without compromising the permeability characteristics required for oral administration.

TPSA Oral bioavailability Drug‑likeness

Procurement‑Optimized Application Scenarios for 2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid


Fragment‑Based Drug Discovery Requiring High Lipophilicity Without TPSA Penalty

The combination of XLogP = 4.6 and TPSA = 57.5 Ų makes 2‑hydroxy‑4‑(2‑methylphenyl)benzoic acid an ideal fragment for probing hydrophobic pockets in targets such as nuclear hormone receptors or GPCRs. Its TPSA remains identical to salicylic acid, ensuring that permeability predictions stay favorable while the o‑tolyl group explores sub‑pockets that a simple methyl or phenyl substituent cannot reach [REFS‑1].

Intramolecular Hydrogen‑Bond‑Based Crystal Engineering and Co‑Crystal Design

The fully retained intramolecular H‑bond between the 2‑OH and CO₂H groups, combined with the steric shielding from the o‑methyl, provides a predictable supramolecular synthon for designing co‑crystals with improved stability or dissolution profiles. The 4‑substitution pattern avoids disrupting this H‑bond, in contrast to the 5‑regioisomer that alters the H‑bond geometry [REFS‑2].

Synthesis of Tyrosine Phosphatase or Kinase Inhibitors via Biaryl Functionalization

The free carboxylic acid and hydroxyl groups serve as orthogonal reactive handles for amide coupling and O‑alkylation, respectively. The 2‑methylphenyl ring can also undergo electrophilic substitution (e.g., bromination) at the para position relative to the methyl, enabling further diversification. This regioselectivity is valuable for constructing focused libraries of salicylic acid‑based enzyme inhibitors [REFS‑3].

Reference Standard for Differentiating 4‑Aryl vs. 5‑Aryl Salicylic Acid Regioisomers by HPLC or NMR

The 4‑(2‑methylphenyl) substitution pattern produces distinct 1H‑NMR coupling constants (J ≈ 8 Hz for H‑5 and H‑6) and a diagnostic NOE correlation between H‑3 and the o‑tolyl CH₃, which are absent in the 5‑regioisomer. This makes the compound a useful reference standard for analytical method development and quality control in synthetic chemistry laboratories [REFS‑4].

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